Cas no 1270552-15-2 (Azetidine, 2-cyclopentyl-)

Azetidine, 2-cyclopentyl- 化学的及び物理的性質
名前と識別子
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- 2-cyclopentylazetidine
- Azetidine, 2-cyclopentyl-
-
- インチ: 1S/C8H15N/c1-2-4-7(3-1)8-5-6-9-8/h7-9H,1-6H2
- InChIKey: WWTQWGUZKPTNIS-UHFFFAOYSA-N
- ほほえんだ: N1CCC1C1CCCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 94.7
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 12
Azetidine, 2-cyclopentyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-647951-0.1g |
2-cyclopentylazetidine |
1270552-15-2 | 0.1g |
$930.0 | 2023-03-04 | ||
Enamine | EN300-647951-0.25g |
2-cyclopentylazetidine |
1270552-15-2 | 0.25g |
$972.0 | 2023-03-04 | ||
Enamine | EN300-647951-10.0g |
2-cyclopentylazetidine |
1270552-15-2 | 10.0g |
$4545.0 | 2023-03-04 | ||
Enamine | EN300-647951-0.05g |
2-cyclopentylazetidine |
1270552-15-2 | 0.05g |
$888.0 | 2023-03-04 | ||
Enamine | EN300-647951-5.0g |
2-cyclopentylazetidine |
1270552-15-2 | 5.0g |
$3065.0 | 2023-03-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01054143-1g |
2-Cyclopentylazetidine |
1270552-15-2 | 95% | 1g |
¥5180.0 | 2023-04-03 | |
Enamine | EN300-647951-1.0g |
2-cyclopentylazetidine |
1270552-15-2 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-647951-2.5g |
2-cyclopentylazetidine |
1270552-15-2 | 2.5g |
$2071.0 | 2023-03-04 | ||
Enamine | EN300-647951-0.5g |
2-cyclopentylazetidine |
1270552-15-2 | 0.5g |
$1014.0 | 2023-03-04 |
Azetidine, 2-cyclopentyl- 関連文献
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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8. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
Azetidine, 2-cyclopentyl-に関する追加情報
Azetidine, 2-Cyclopentyl-
Azetidine, 2-cyclopentyl- (CAS No. 1270552-15-2) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines the azetidine ring system with a cyclopentyl substituent. The azetidine ring, a four-membered saturated ring containing one nitrogen atom, is known for its rigidity and potential to form stable structures. The addition of the cyclopentyl group introduces flexibility and enhances the compound's ability to interact with biological systems or other molecules in various applications.
The synthesis of azetidine, 2-cyclopentyl- involves a series of precise chemical reactions, often utilizing advanced catalytic methods to ensure high yields and purity. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically enriched forms of this compound, which are highly valuable in drug discovery and development. Researchers have explored the use of transition metal catalysts, such as palladium and rhodium complexes, to facilitate the formation of the azetidine ring while incorporating the cyclopentyl group.
In terms of applications, azetidine, 2-cyclopentyl- has shown promise in several areas. One notable application is in the development of bioactive molecules, where its rigid structure and functional groups can serve as scaffolds for drug candidates targeting various therapeutic areas. For instance, studies have demonstrated its potential as a lead compound in anti-inflammatory and anticancer drug design. The cyclopentyl substituent enhances lipophilicity, which is crucial for drug absorption and bioavailability.
Another emerging application is in the field of nanotechnology. The unique properties of azetidine, 2-cyclopentyl-, such as its ability to form self-assembled structures, make it a candidate for constructing nanomaterials with tailored functionalities. Researchers have investigated its use in creating amphiphilic molecules that can form vesicles or nanoparticles for drug delivery systems. These systems offer enhanced stability and targeted delivery capabilities, which are highly desirable in modern medicine.
The toxicity profile of azetidine, 2-cyclopentyl- has also been a subject of recent studies. Preclinical evaluations suggest that it exhibits low acute toxicity when administered at therapeutic doses. However, further long-term studies are required to fully understand its safety profile and potential for chronic exposure scenarios. Regulatory agencies emphasize the importance of thorough toxicological assessments before any compound can be considered for clinical trials or commercial applications.
In conclusion, azetidine, 2-cyclopentyl- (CAS No. 1270552-15-2) represents a versatile building block with significant potential across multiple disciplines. Its synthesis continues to benefit from cutting-edge catalytic techniques, while its applications span from drug discovery to nanotechnology. As research progresses, this compound is expected to play an increasingly important role in advancing both scientific understanding and practical innovations in the chemical sciences.
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